2-Hydroxyquinoline 2-Hydroxyquinoline Quinolin-2-ol is a monohydroxyquinoline carrying a hydroxy substituent at position 2. It is an intermediate metabolite produced duting the microbial degradation of quinoline. It has a role as a bacterial xenobiotic metabolite. It is a tautomer of a quinolin-2(1H)-one.
2-Hydroxyquinoline is a natural product found in Glycosmis pentaphylla, Houttuynia cordata, and Aconitum ferox with data available.
Brand Name: Vulcanchem
CAS No.: 1321-40-0
VCID: VC20946686
InChI: InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
SMILES: C1=CC=C2C(=C1)C=CC(=O)N2
Molecular Formula: C9H7NO
Molecular Weight: 145.16 g/mol

2-Hydroxyquinoline

CAS No.: 1321-40-0

Cat. No.: VC20946686

Molecular Formula: C9H7NO

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyquinoline - 1321-40-0

Specification

Description Quinolin-2-ol is a monohydroxyquinoline carrying a hydroxy substituent at position 2. It is an intermediate metabolite produced duting the microbial degradation of quinoline. It has a role as a bacterial xenobiotic metabolite. It is a tautomer of a quinolin-2(1H)-one.
2-Hydroxyquinoline is a natural product found in Glycosmis pentaphylla, Houttuynia cordata, and Aconitum ferox with data available.
CAS No. 1321-40-0
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
IUPAC Name 1H-quinolin-2-one
Standard InChI InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)
Standard InChI Key LISFMEBWQUVKPJ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=N2)O
SMILES C1=CC=C2C(=C1)C=CC(=O)N2
Canonical SMILES C1=CC=C2C(=C1)C=CC(=O)N2
Melting Point 199.5 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator